
6,7-Dimethoxy-2-methylquinoxaline
Descripción general
Descripción
6,7-Dimethoxy-2-methylquinoxaline is a quinoxaline derivative . It has a molecular formula of C11H12N2O2 .
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-2-methylquinoxaline involves the use of 1,2-diamino-4,5-dimethoxybenzene dihydrochloride as the derivatizing agent . It is also used in the liquid chromatographic fluorimetric assay of methylglyoxal .
Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-2-methylquinoxaline consists of a quinoxaline core with methoxy groups at the 6 and 7 positions and a methyl group at the 2 position .
Physical And Chemical Properties Analysis
6,7-Dimethoxy-2-methylquinoxaline is a solid compound . It has a molecular weight of 204.225 Da . It is slightly soluble in chloroform and methanol .
Aplicaciones Científicas De Investigación
- DMQ is a derivative of methylglyoxal (MG), which accumulates in the myocardium after acute myocardial infarction (AMI). Researchers have quantified MG by detecting DMQ, making it a valuable tool for studying cardiac pathophysiology .
Cardiovascular Research
These applications highlight DMQ’s versatility and potential impact across diverse scientific disciplines. Researchers continue to explore its properties and applications, making it an intriguing compound for future investigations . If you need further details or additional applications, feel free to ask! 😊
Mecanismo De Acción
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
It’s known that the compound is used in the assay of methylglyoxal in biological systems . Methylglyoxal is assayed by derivatization with 1,2-diamino-4,5-dimethoxybenzene and high-performance liquid chromatography (HPLC) of the resulting quinoxaline, 6,7-dimethoxy-2-methylquinoxaline . The specific interaction between the compound and its targets, and the resulting changes, are subjects for further investigation.
Biochemical Pathways
As a derivative used in the assay of methylglyoxal, it may be involved in pathways related to this metabolite
Pharmacokinetics
The compound is a solid at room temperature and should be stored at 4°C . Its bioavailability and other pharmacokinetic properties need to be investigated further.
Result of Action
As a derivative used in the assay of methylglyoxal, it may play a role in detecting and quantifying this metabolite in biological systems
Action Environment
It’s known that the compound is stable under acidic conditions , but the impact of other environmental factors needs further investigation.
Direcciones Futuras
The future directions for 6,7-Dimethoxy-2-methylquinoxaline could involve further exploration of its potential biological activities, given the known properties of quinoxaline derivatives . However, specific future directions are not explicitly stated in the available literature.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWJSTZPSPZPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162328 | |
| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-methylquinoxaline | |
CAS RN |
143159-04-0 | |
| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143159040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 6,7-dimethoxy-2-methylquinoxaline in the described research?
A1: 6,7-Dimethoxy-2-methylquinoxaline is not described as a target-interacting compound in this research. Instead, it serves as a crucial reagent in a liquid chromatographic fluorimetric assay for quantifying methylglyoxal. [] Essentially, it reacts with methylglyoxal to form a fluorescent derivative, which can then be separated and detected using chromatography.
Q2: Can you elaborate on the analytical method involving 6,7-dimethoxy-2-methylquinoxaline mentioned in the research?
A2: The research focuses on developing a liquid chromatographic method with fluorescence detection. 6,7-Dimethoxy-2-methylquinoxaline is reacted with methylglyoxal, forming a fluorescent product. This product is then separated from other components in the sample using liquid chromatography. The separated product is then detected by a fluorescence detector, allowing for the quantification of methylglyoxal based on the intensity of the fluorescence signal. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

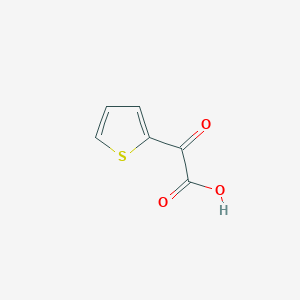
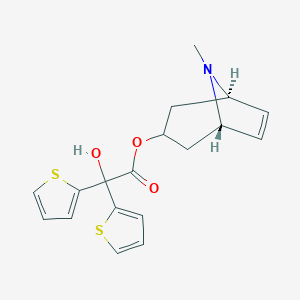
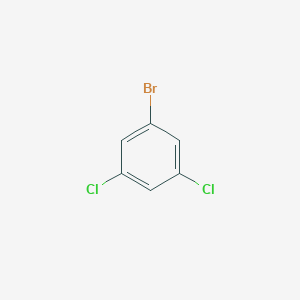
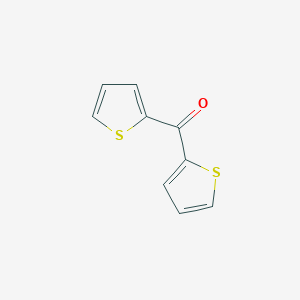

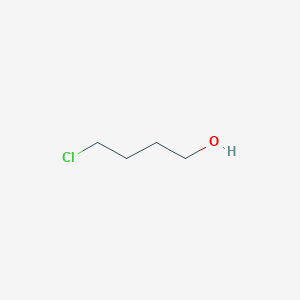
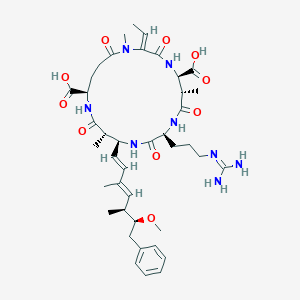
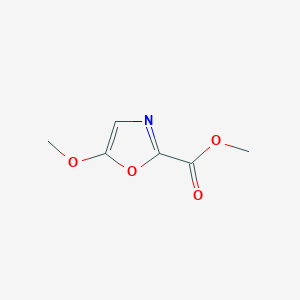

![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)

![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)

